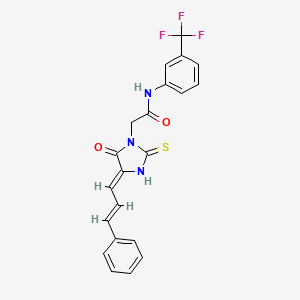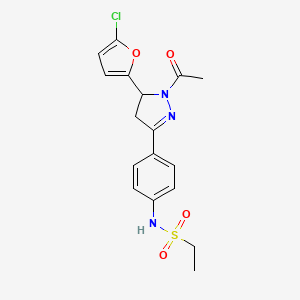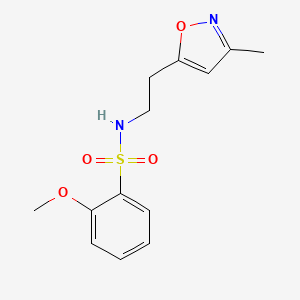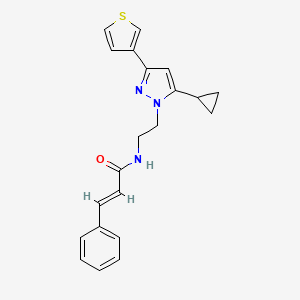
2-((Z)-5-oxo-4-((E)-3-phenylallylidene)-2-thioxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Z)-5-oxo-4-((E)-3-phenylallylidene)-2-thioxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H16F3N3O2S and its molecular weight is 431.43. The purity is usually 95%.
BenchChem offers high-quality 2-((Z)-5-oxo-4-((E)-3-phenylallylidene)-2-thioxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((Z)-5-oxo-4-((E)-3-phenylallylidene)-2-thioxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
A study by Krátký, Vinšová, and Stolaříková (2017) synthesized and evaluated rhodanine-3-acetic acid derivatives for antimicrobial properties. These derivatives, including 2-((Z)-5-oxo-4-((E)-3-phenylallylidene)-2-thioxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide, were active against mycobacteria and showed promising antibacterial activity against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus. The study highlighted several structure-activity relationships (Krátký et al., 2017).
Antibacterial and Antifungal Properties
In a 2022 study by Devi, Shahnaz, and Prasad, various thiazolidinone derivatives were synthesized and tested for antibacterial and antifungal activities. These compounds, similar in structure to the chemical , showed significant activity against Gram-positive and Gram-negative bacteria, and fungi (Devi, Shahnaz, & Prasad, 2022).
Development of Novel Antibacterial Agents
Reck et al. (2005) discovered that 1,2,3-triazoles with a substituent at the 4 position, similar to the core structure of the chemical , are effective antibacterials with reduced or no activity against monoamine oxidase A. This research offers valuable insights into the development of antibacterials with an improved safety profile (Reck et al., 2005).
Anti-inflammatory Drug Development
A study by Golota et al. (2015) focused on designing new non-steroidal anti-inflammatory drugs using the 4-thiazolidinone core, which is structurally related to the compound . The study synthesized a series of acetamides and evaluated their anti-inflammatory activity. One of the lead compounds showed activity equivalent to classic NSAIDs and a low level of toxicity, suggesting potential for further study (Golota et al., 2015).
Crystal Structure Analysis
Galushchinskiy, Slepukhin, and Obydennov (2017) described the crystal structures of two acetamides, similar in structure to the compound , which aids in understanding the molecular configuration and potential reactivity of such compounds (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Anticancer Activity Evaluation
Abdel-Kader et al. (2016) designed and synthesized a series of acetamide derivatives, including structures similar to the compound , to evaluate their anticancer activity against various cancer cell lines. The study revealed significant activity against human breast and colon cancer cell lines (Abdel-Kader et al., 2016).
Propiedades
IUPAC Name |
2-[(4Z)-5-oxo-4-[(E)-3-phenylprop-2-enylidene]-2-sulfanylideneimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O2S/c22-21(23,24)15-9-5-10-16(12-15)25-18(28)13-27-19(29)17(26-20(27)30)11-4-8-14-6-2-1-3-7-14/h1-12H,13H2,(H,25,28)(H,26,30)/b8-4+,17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLMEZVZMVLAGT-BJXWFGTRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)N2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)N2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2444863.png)
![1-[4-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone](/img/structure/B2444865.png)
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-[3-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]piperazine](/img/structure/B2444867.png)


![2-((5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide](/img/structure/B2444871.png)
![5-Chloro-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B2444872.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2444875.png)

![2-[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2444878.png)
![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2444880.png)
![N-(1-benzylpiperidin-4-yl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2444882.png)